molecular formula C18H15N3O6 B2413583 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-32-7

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2413583
CAS No.: 887897-32-7
M. Wt: 369.333
InChI Key: UDNKUKSQUUSGKK-UHFFFAOYSA-N
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Description

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyacetamido group: This step may involve the reaction of the benzofuran intermediate with methoxyacetic acid or its derivatives under suitable conditions.

    Attachment of the nitrophenyl group: This can be done through nitration reactions or by coupling reactions with nitrophenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyacetamido group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the benzofuran ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation products: May include carboxylic acids or ketones.

    Reduction products: May include amines.

    Substitution products: Depending on the reagents used, various substituted benzofuran derivatives can be formed.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of benzofuran derivatives in various chemical reactions.

Biology

    Biological assays: Used in assays to study its biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry

    Material science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Nitrophenyl compounds: Compounds with nitrophenyl groups attached to different cores.

    Methoxyacetamido compounds: Compounds with methoxyacetamido groups attached to various cores.

Uniqueness

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-methoxyacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-26-10-15(22)20-16-13-4-2-3-5-14(13)27-17(16)18(23)19-11-6-8-12(9-7-11)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNKUKSQUUSGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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